3-Chloro-2-ethylbenzoic acid
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Overview
Description
3-Chloro-2-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-ethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzoic acid. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include controlled temperatures to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-2-ethylbenzoic acid when using hydroxide ions.
Oxidation: Products include 3-chloro-2-ethylbenzaldehyde or this compound derivatives.
Reduction: Products include 3-chloro-2-ethylbenzyl alcohol.
Scientific Research Applications
3-Chloro-2-ethylbenzoic acid has several applications in scientific research:
Organic Chemistry: It is used in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and analgesic agents.
Materials Science: It is used as a corrosion inhibitor for metals such as AISI 316 stainless steel in acidic environments.
Microbiology: It is utilized by certain bacteria, such as Pseudomonas cepacia, through metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethylbenzoic acid varies depending on its application:
In Organic Reactions: It acts as a substrate that undergoes various transformations through electrophilic and nucleophilic reactions.
In Medicinal Chemistry: It may inhibit specific enzymes or receptors, such as cyclooxygenase (COX), to exert anti-inflammatory effects.
In Materials Science: It forms a protective layer on metal surfaces, preventing corrosion through adsorption and chemical bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethylbenzoic acid
- 3-Chloro-4-ethylbenzoic acid
- 2-Chloro-4-ethylbenzoic acid
Comparison
3-Chloro-2-ethylbenzoic acid is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution and oxidation reactions .
Properties
IUPAC Name |
3-chloro-2-ethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJWCFNSNAGTIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305118 |
Source
|
Record name | Benzoic acid, 3-chloro-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-15-1 |
Source
|
Record name | Benzoic acid, 3-chloro-2-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67648-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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